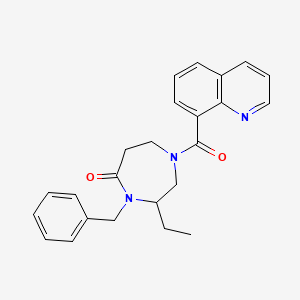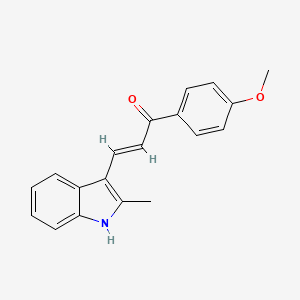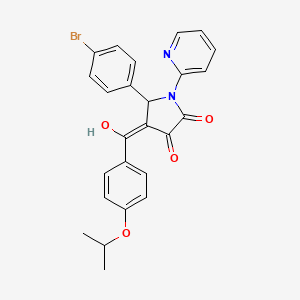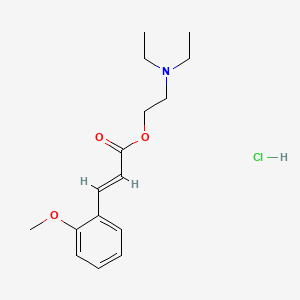![molecular formula C14H23ClN2O3 B5328313 2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5328313.png)
2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a butan-2-ylamino group, a methoxyphenoxy group, and an acetamide group, all of which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenol with butan-2-ylamine to form the intermediate 2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenol]. This intermediate is then reacted with chloroacetyl chloride to form the final product, 2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide. The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
化学反应分析
Types of Reactions
2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines and alcohols. Substitution reactions can result in the formation of various substituted phenoxyacetamides.
科学研究应用
2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride can be compared with other similar compounds, such as:
2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide: This compound has a similar structure but includes a chloro group instead of a methoxy group, which can affect its reactivity and applications.
2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetic acid: This compound has an acetic acid group instead of an acetamide group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
属性
IUPAC Name |
2-[4-[(butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-4-10(2)16-8-11-5-6-12(13(7-11)18-3)19-9-14(15)17;/h5-7,10,16H,4,8-9H2,1-3H3,(H2,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBWINZUUNJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5328235.png)
![4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5328239.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide](/img/structure/B5328243.png)
![[2-bromo-4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-ethoxyphenyl] acetate](/img/structure/B5328249.png)
![2,4-dichloro-N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5328254.png)

![N-(2-methoxyethyl)-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328269.png)

![2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE](/img/structure/B5328299.png)



![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)
